N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide
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Overview
Description
N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features an indole ring fused with an isoquinoline ring, both of which are significant in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring. The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives. The final step involves the sulfonation of the indole-isoquinoline intermediate with a sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-amine.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for cell growth and replication .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-amine
- N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxamide
Uniqueness
N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-23(4-2)27(25,26)24-14-13-16-9-5-6-10-17(16)21(24)19-15-22-20-12-8-7-11-18(19)20/h5-15,21-22H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMQONKPIMRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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